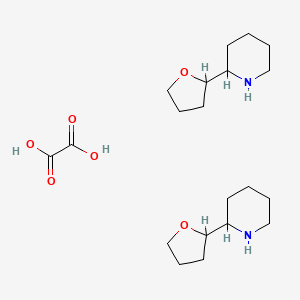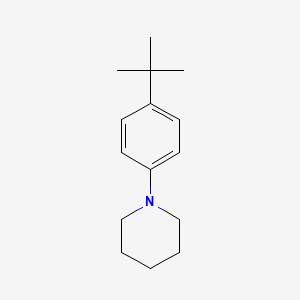
1-(4-Tert-butylphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tert-butylphenyl)piperidine is a chemical compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom The tert-butyl group attached to the phenyl ring provides steric hindrance, which can influence the compound’s reactivity and interactions
Preparation Methods
The synthesis of 1-(4-Tert-butylphenyl)piperidine can be achieved through several routes. One common method involves the reaction of 4-tert-butylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. Another approach involves the hydrogenation of 4-tert-butylphenylpyridine using a suitable catalyst such as palladium on carbon.
Industrial production methods may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency. For example, the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts has been optimized for the production of piperidine-based compounds .
Chemical Reactions Analysis
1-(4-Tert-butylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring. Common reagents include alkyl halides and acyl chlorides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions using boron reagents to form biaryl derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine or phenyl ring.
Scientific Research Applications
1-(4-Tert-butylphenyl)piperidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and as a building block for designing bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)piperidine involves its interaction with molecular targets, such as receptors or enzymes. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperidine ring can interact with various biological targets, leading to different pharmacological effects. For example, piperidine derivatives have been shown to inhibit certain enzymes or block specific receptors, resulting in therapeutic effects .
Comparison with Similar Compounds
1-(4-Tert-butylphenyl)piperidine can be compared with other similar compounds, such as:
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine: A structurally related compound with different pharmacological properties.
Terfenadine: An antihistamine drug with a similar piperidine core structure.
The uniqueness of this compound lies in its specific steric and electronic properties, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
185259-34-1 |
|---|---|
Molecular Formula |
C15H23N |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)piperidine |
InChI |
InChI=1S/C15H23N/c1-15(2,3)13-7-9-14(10-8-13)16-11-5-4-6-12-16/h7-10H,4-6,11-12H2,1-3H3 |
InChI Key |
KFMNJSQRCCPUTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


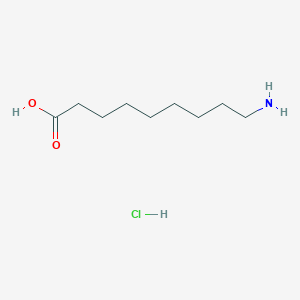
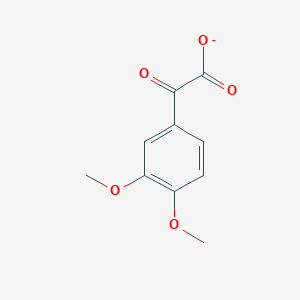
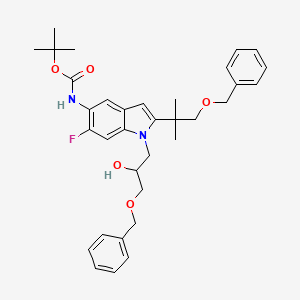

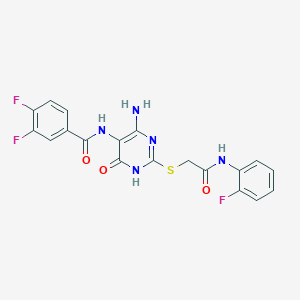

![(Z)-4-(N,N-diethylsulfamoyl)-N-(4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14123747.png)
![2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(3-nitrophenyl)ethanone](/img/structure/B14123749.png)

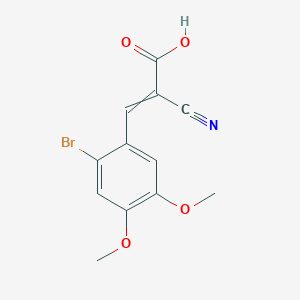
![1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14123783.png)
![(2S,3R)-3-hydroxy-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid](/img/structure/B14123785.png)
